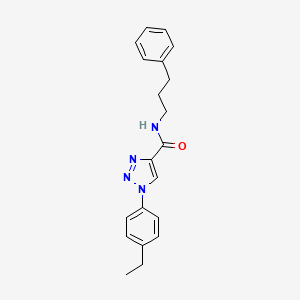

1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" is a member of the 1,2,3-triazole family, which is known for its diverse range of biological activities and applications in medicinal chemistry. The 1,2,3-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized with various substituents to alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves the "click chemistry" approach, which is a highly efficient and straightforward method. This approach utilizes organic azides and terminal alkynes to form 1,2,3-triazoles. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, as described in one of the papers, involves the treatment of ethyl diazoacetate with aryl imines in the presence of a base, resulting in fully substituted 1,2,3-triazoles with good to high yields . Although the specific synthesis of "1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to create a wide array of compounds. For example, the crystal structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined to crystallize in the triclinic space group with specific unit cell parameters, indicating the precise three-dimensional arrangement of atoms within the crystal . The molecular structure of the compound would likely exhibit similar features, with the triazole ring providing a scaffold for the attachment of the ethylphenyl and phenylpropyl groups.

Chemical Reactions Analysis

The reactivity of 1,2,3-triazole derivatives is influenced by the substituents attached to the triazole ring. These compounds can undergo various chemical reactions, including transformations of functional groups, which can be advantageous for further chemical modifications. The presence of a carboxy group, as seen in the related compounds, allows for easy transformation into other functional groups, which can be utilized in the synthesis of more complex molecules or for the attachment of bioactive moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their application in drug development and other fields. The presence of different substituents can significantly affect these properties. For example, the introduction of a chloro or trifluoromethyl group can increase the lipophilicity of the molecule, potentially affecting its biological activity . The specific physical and chemical properties of "1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, but they would likely be influenced by the ethyl and phenylpropyl substituents on the triazole core.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(4-ethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-2-16-10-12-18(13-11-16)24-15-19(22-23-24)20(25)21-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFZLFHLRNWOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)

![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)

![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)